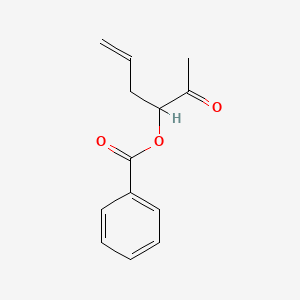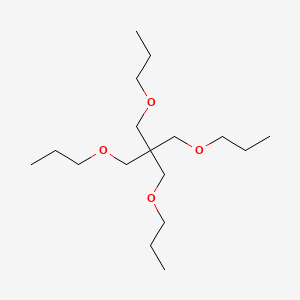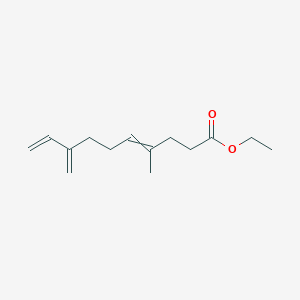![molecular formula C12H15Cl2N3O4S B14354856 1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine CAS No. 92514-20-0](/img/structure/B14354856.png)
1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine is a complex organic compound with a unique structure that includes a piperazine ring substituted with a dichloromethanesulfonyl group and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the nitrophenyl precursor. The key steps include:
Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Sulfonylation: The nitrophenyl compound is then subjected to sulfonylation using dichloromethane sulfonyl chloride in the presence of a base such as pyridine.
Piperazine Substitution: Finally, the sulfonylated nitrophenyl compound is reacted with 4-methylpiperazine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the sulfonyl group.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the sulfonyl group.
Hydrolyzed Products: Resulting from the cleavage of the sulfonyl group.
Wissenschaftliche Forschungsanwendungen
1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological receptors. The sulfonyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[4-(Methanesulfonyl)-2-nitrophenyl]-4-methylpiperazine: Similar structure but with a methanesulfonyl group instead of a dichloromethanesulfonyl group.
1-[4-(Dichloromethanesulfonyl)-2-aminophenyl]-4-methylpiperazine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine is unique due to the presence of both the dichloromethanesulfonyl and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
92514-20-0 |
|---|---|
Molekularformel |
C12H15Cl2N3O4S |
Molekulargewicht |
368.2 g/mol |
IUPAC-Name |
1-[4-(dichloromethylsulfonyl)-2-nitrophenyl]-4-methylpiperazine |
InChI |
InChI=1S/C12H15Cl2N3O4S/c1-15-4-6-16(7-5-15)10-3-2-9(8-11(10)17(18)19)22(20,21)12(13)14/h2-3,8,12H,4-7H2,1H3 |
InChI-Schlüssel |
PFWDZEQTCCSPKV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)C(Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)
![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)


![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)


![4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14354832.png)



![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)


